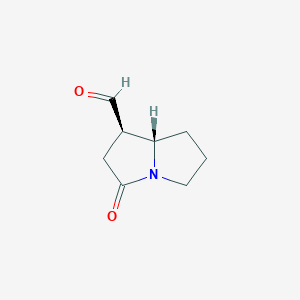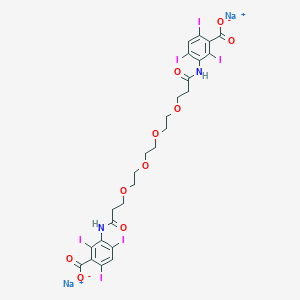
Disodium 3'-uridinemonophosphate
Übersicht
Beschreibung
3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-).
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Wirkmechanismus
Target of Action
The primary target of 3’-UMP Na, also known as 3’-Uridylic acid, disodium salt or Disodium 3’-uridinemonophosphate, is the Sodium-Potassium Pump . This pump is a form of active transport that uses ATP to transport sodium ions (Na+) out of the cell and potassium ions (K+) into the cell . It is crucial in the movement of ions across cell membranes of muscle cells and for creating charge imbalances across the cell membranes of nerve cells .
Mode of Action
3’-UMP Na interacts with its targets by influencing the Sodium-Potassium Pump’s activity. The pump uses energy from ATP to transport sodium and potassium ions across the cell membrane . During one cycle, 3 sodium ions move out for every 2 potassium ions brought in . This process requires the cell’s metabolic energy in the form of ATP, making it an example of active transport .
Biochemical Pathways
The action of 3’-UMP Na affects the de novo pyrimidine synthesis pathway . This pathway is highly active in highly proliferative cells like tumor cells to meet the increased demand for nucleic acid precursors and other cellular components . Dihydroorotate dehydrogenase (DHODH), a crucial enzyme in this pathway, catalyzes the conversion of dihydroorotate to orotate in a redox reaction .
Pharmacokinetics
The pharmacokinetics of 3’-UMP Na involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of a drug’s effect . The compound’s bioavailability, which refers to the extent of absorption of the intact drug, is also a crucial factor .
Result of Action
The action of 3’-UMP Na results in an imbalance of charge across the cell membrane . Because 3 positively charged ions leave the cell and only 2 positively charged ions enter the cell, a charge gradient develops across the cell membrane . This difference in charge across the cell membrane is important for the conduction of nerve impulses .
Biochemische Analyse
Biochemical Properties
3’-Uridylic acid, disodium salt, participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzyme Uridine monophosphate synthase (UMPS) catalyzes the formation of uridine monophosphate (UMP), an energy-carrying molecule in many important biosynthetic pathways . This interaction plays a vital role in the synthesis of pyrimidine ribonucleotides .
Cellular Effects
The effects of 3’-Uridylic acid, disodium salt on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the Na+/K±pump, an electrogenic transmembrane ATPase located in the outer plasma membrane of cells . This pump stabilizes the resting membrane potential of the cell, regulates the cell volume, and participates in the cell’s signal transduction .
Molecular Mechanism
The molecular mechanism of 3’-Uridylic acid, disodium salt involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. The formation of UMP by UMPS is a prime example of its molecular action .
Dosage Effects in Animal Models
The effects of 3’-Uridylic acid, disodium salt can vary with different dosages in animal models. Studies have shown that females are particularly more vulnerable to nanoparticle toxicity, and toxicity in this population may affect reproductivity and fetal development
Metabolic Pathways
3’-Uridylic acid, disodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, it is a part of the pyrimidine synthesis pathway .
Transport and Distribution
3’-Uridylic acid, disodium salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation. For instance, it plays a role in the Na+/K±pump, contributing to the transport of sodium ions out of cells while pumping potassium ions into cells .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGRQMPFHUHIGU-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018973 | |
| Record name | 3'-Uridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-53-7, 35170-03-7 | |
| Record name | 3′-Uridylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Uridylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Uridinemonophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Uridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 3'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-Uridylic acid, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-URIDINEMONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI74VYB8VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine 3'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to disodium 3'-uridinemonophosphate when exposed to gamma radiation?
A1: Gamma irradiation of polycrystalline 3'-UMP (2Na) leads to the formation of free radicals within its structure []. The specific radicals formed depend on the presence or absence of oxygen during the irradiation process. Two main types of radicals have been identified:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)




